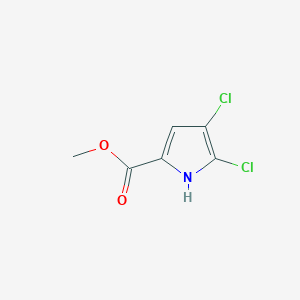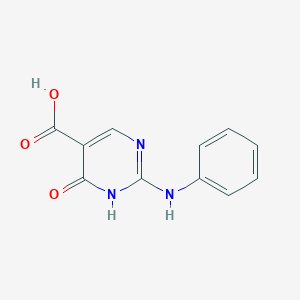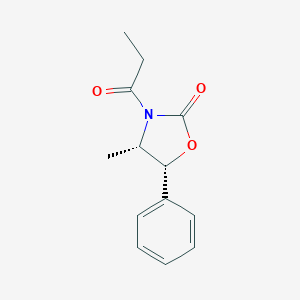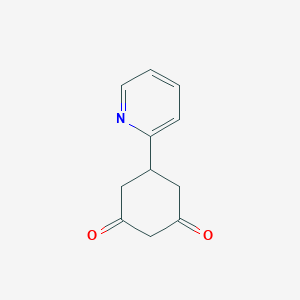
6,7-diethoxyquinazolin-4(3H)-one
Overview
Description
6,7-Dimethoxyquinazolin-4-amine is a quinazoline derivative . Quinazoline is a biologically significant scaffold known to be linked with several pharmacological activities .
Synthesis Analysis
Quinazolin-4(3H)-ones have been synthesized for various studies. For instance, 16 different, rationally designed 2-((6,7-dimethoxy-4-oxo-2-phenylquinazolin-3(4H)-yl)amino)-N-(substituted phenyl)acetamides were synthesized and screened for anticonvulsant activities through in vivo experiments .Molecular Structure Analysis
The molecular formula of 6,7-Dimethoxyquinazolin-4-amine is C10H11N3O2 . The structure of quinazolin-4(3H)-ones has been explored in various studies .Chemical Reactions Analysis
Quinazolin-4(3H)-ones have been used in various chemical reactions. For instance, they have been used in the synthesis of anticonvulsants .Physical And Chemical Properties Analysis
The molecular weight of 6,7-Dimethoxyquinazolin-4-amine is 205.21 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .Scientific Research Applications
Cancer Treatment
Derivatives of 6,7-diethoxyquinazolin-4(3H)-one have been found effective as tyrosine kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR), which is crucial in cancer treatment (Bridges et al., 1996). Additionally, compounds like 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one have shown promising anticancer properties, inhibiting tumor growth and disrupting tumor vasculature (Mu-Tian Cui et al., 2017).
Cerebroprotective Properties
Novel 6,7-diethoxyquinazolin-4(3H)-one derivatives have been synthesized and evaluated for cerebroprotective activity, showing promise in treating neurodegenerative diseases like Alzheimer's and cerebral ischemia (A. Chiriapkin et al., 2022).
Antifungal and Antimicrobial Activities
Certain derivatives of 6,7-diethoxyquinazolin-4(3H)-one have shown significant antifungal activities, expanding the potential of these compounds in treating infections (M. El-Hashash et al., 2015).
Pharmacokinetic Studies
The pharmacokinetic properties of novel analogues, such as 6,7-dimethoxy-3-(4-(4-fluorobenzyloxy)-3-methoxyphenylmethyl)quinazolin-4(3H)-one, have been studied, indicating potential as hypertension treatment agents (Ruimiao Chang et al., 2016).
Synthesis and Molecular Studies
Research into the synthesis of various 6,7-diethoxyquinazolin-4(3H)-one derivatives and their molecular interactions, such as with tubulin, provides foundational knowledge for drug design and development (C. Lin et al., 1991).
Future Directions
Quinazolin-4(3H)-ones have been found to be effective against multiple seizures, especially if active against pharmaco-resistant seizures . This suggests that they may be useful as broad-spectrum anti-seizure drug candidates with favorable pharmacokinetic parameters . This opens up opportunities for novel therapeutics .
Mechanism of Action
Target of Action
The primary target of 6,7-diethoxyquinazolin-4(3H)-one is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
6,7-diethoxyquinazolin-4(3H)-one acts by inhibiting the phosphorylation of EGFR . This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation. Therefore, the compound can suppress tumor cell growth .
Biochemical Pathways
The compound affects the EGFR tyrosine kinase inhibitor-sensitive and inhibitor-resistant cancer cells . By inhibiting the activation of EGFR, the compound can prevent the activation of PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are the primary pathways downstream of EGFR. These pathways are involved in cell survival and proliferation .
Pharmacokinetics
Similar compounds with a quinazoline scaffold have shown good oral bioavailability and a favorable half-life .
Result of Action
The inhibition of EGFR leads to the suppression of the downstream pathways, resulting in decreased cell proliferation. This makes 6,7-diethoxyquinazolin-4(3H)-one a potential antitumor agent .
properties
IUPAC Name |
6,7-diethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-16-10-5-8-9(6-11(10)17-4-2)13-7-14-12(8)15/h5-7H,3-4H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKNVIMJJNHQLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=O)NC=N2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469265 | |
| Record name | 6,7-diethoxyquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-diethoxyquinazolin-4(3H)-one | |
CAS RN |
179246-15-2 | |
| Record name | 6,7-diethoxyquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




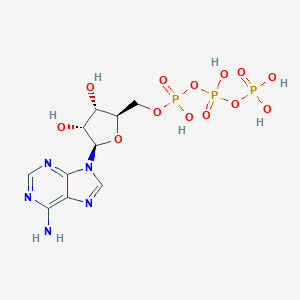

![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate](/img/structure/B179916.png)
